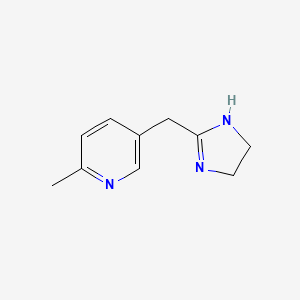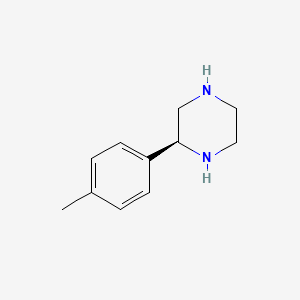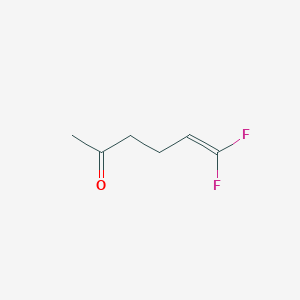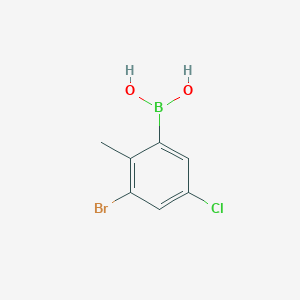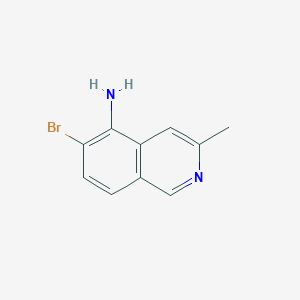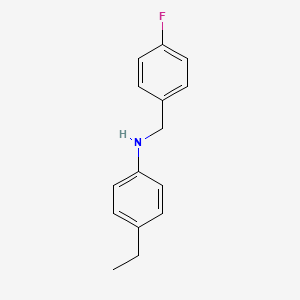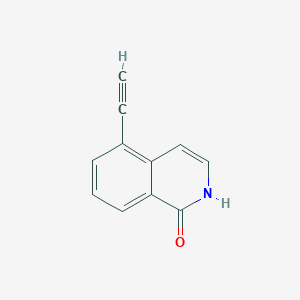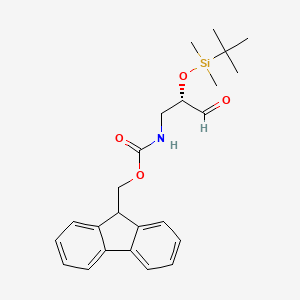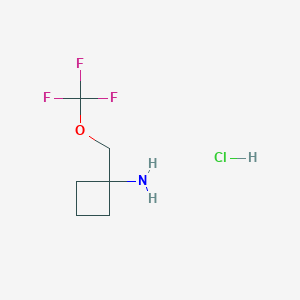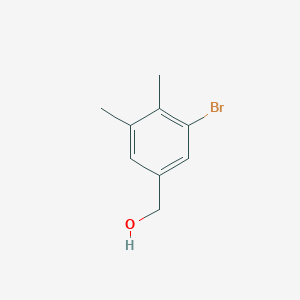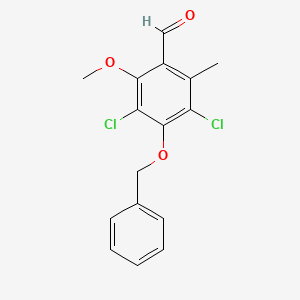
Cyclopropyl(3-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-fluorophenyl)borinic acid is an organoboron compound that features a cyclopropyl group and a 3-fluorophenyl group attached to a borinic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-fluorophenyl)borinic acid typically involves the hydroboration of cyclopropyl-substituted alkenes or alkynes with boron reagents. One common method is the reaction of cyclopropyl-substituted alkenes with borane (BH3) or boronic esters under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired borinic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using automated reactors and precise temperature control. The use of boronic esters as intermediates can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Cyclopropyl(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(3-fluorophenyl)borinic acid in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling, for example, the boron atom undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of carbon-carbon bonds . The cyclopropyl and 3-fluorophenyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Cyclopropyl(3-fluorophenyl)borinic acid can be compared with other similar boron-containing compounds, such as:
Phenylboronic acid: A widely used reagent in Suzuki-Miyaura coupling, but lacks the cyclopropyl and fluorophenyl groups.
Cyclopropylboronic acid: Similar in structure but lacks the fluorophenyl group, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the cyclopropyl group, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H10BFO |
|---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
cyclopropyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
DOEMJLYIJAGQQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


